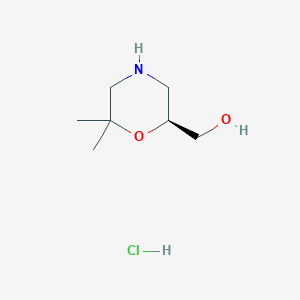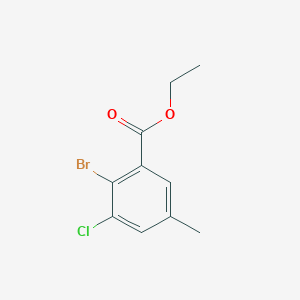
Ethyl 2-bromo-3-chloro-5-methylbenzoate
Vue d'ensemble
Description
Ethyl 2-bromo-3-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. It is commonly used in organic synthesis and various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-chloro-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of methylbenzoate derivatives. The reaction typically starts with the esterification of 2-bromo-3-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-3-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-bromo-3-chloro-5-methylbenzoic acid.
Oxidation: Formation of 2-bromo-3-chloro-5-methylbenzoic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-3-chloro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-2-chloro-5-methylbenzoate: Similar structure but with different positions of bromine and chlorine atoms.
Ethyl 2-bromo-5-chloro-3-methylbenzoate: Another positional isomer with variations in the placement of substituents.
Ethyl 2-bromo-3-chloro-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Uniqueness
Ethyl 2-bromo-3-chloro-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and methyl groups on the benzene ring, along with the ethyl ester functional group, makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
ethyl 2-bromo-3-chloro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDEJCTKZLEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508456-94-7 | |
| Record name | ethyl 2-bromo-3-chloro-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


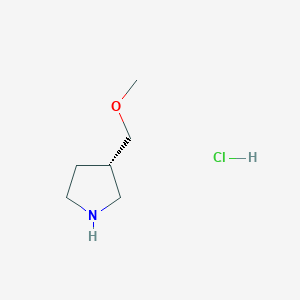
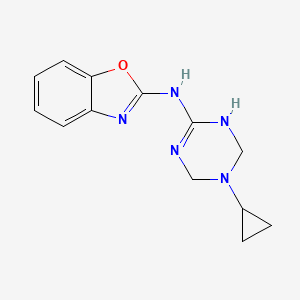


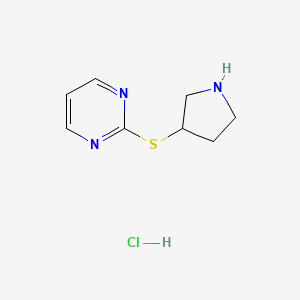
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
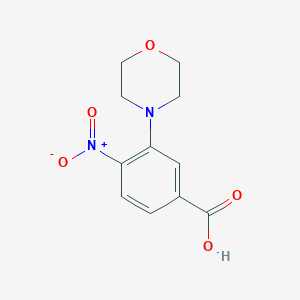
![5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
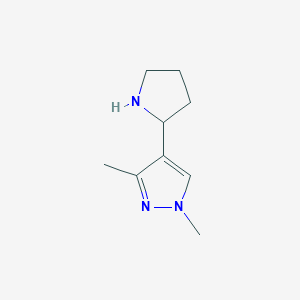
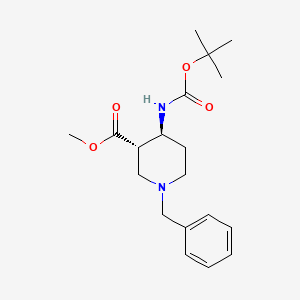
![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)
